molecular formula C13H22S2 B8603945 2-(2,6-Dimethylhepta-1,5-dien-1-YL)-4-methyl-1,3-dithiolane CAS No. 92530-57-9

2-(2,6-Dimethylhepta-1,5-dien-1-YL)-4-methyl-1,3-dithiolane

Cat. No. B8603945
Key on ui cas rn: 92530-57-9
M. Wt: 242.4 g/mol
InChI Key: BZRNADAVLVEJDR-UHFFFAOYSA-N
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Patent
US04464408

Procedure details

Into a 100 ml reaction flask equipped with spin bar, reflux condenser, heating mantle and hot plate with magnetic stirring apparatus is placed 0.5 grams para-toluenesulfonic acid, 5.0 ml cyclohexane and 5.4 grams (0.05 moles) of 1,2-propanedithiol. 7.6 grams (0.05 moles) of citral is then added to the reaction mass over a period of 30 minutes. After the addition of the citral, the reaction mass is heated to reflux and refluxed for a period of 10 hours while removing water of reaction. After the 10 hour reflux period, the reaction mass is cooled and transferred to a separatory funnel. The reaction mass is then washed with one 50 ml portion of saturated sodium chloride solution followed by drying over anhydrous sodium sulfate and filtration. The resulting filtrate is distilled on a Microvigreux column yielding the following fractions:
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:12]([SH:16])[CH:13]([SH:15])[CH3:14].[CH3:17][C:18](=[CH:20][CH2:21][CH2:22][C:23](=[CH:25][CH:26]=O)[CH3:24])[CH3:19]>C1CCCCC1>[CH3:24][C:23]([CH2:22][CH2:21][CH:20]=[C:18]([CH3:19])[CH3:17])=[CH:25][CH:26]1[S:15][CH:13]([CH3:14])[CH2:12][S:16]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C(C)S)S
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
CC(C)=CCCC(C)=CC=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)=CC=O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with spin bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a period of 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
while removing
CUSTOM
Type
CUSTOM
Details
water of reaction
TEMPERATURE
Type
TEMPERATURE
Details
After the 10 hour reflux period
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass is cooled
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The reaction mass is then washed with one 50 ml portion of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate and filtration
DISTILLATION
Type
DISTILLATION
Details
The resulting filtrate is distilled on a Microvigreux column
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Name
Type
Smiles
CC(=CC1SCC(S1)C)CCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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